molecular formula C10H22N2 B2949373 3-(4-Ethylpiperidin-1-yl)propan-1-amine CAS No. 32813-35-7

3-(4-Ethylpiperidin-1-yl)propan-1-amine

Cat. No. B2949373
CAS RN: 32813-35-7
M. Wt: 170.3
InChI Key: CAPDDDRYILOSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethylpiperidin-1-yl)propan-1-amine (3-EPPA) is a small molecule that is used in various scientific research applications. It is a chiral amine, which means it has two enantiomers, or mirror images of the same molecule. It has a variety of properties that make it useful for a range of laboratory experiments, including its low solubility, low toxicity, and low melting point. 3-EPPA has been studied for its potential applications in biochemistry, physiology, and pharmacology.

Scientific Research Applications

Gene Delivery to the Retina

A novel formulation based on 2,3-Di(tetradecyloxy)propan-1-amine cationic lipid combined with polysorbate 80 has been developed for efficient gene delivery to the retina . This formulation shows promise for retinal gene therapy, which is crucial for treating incurable blinding disorders such as glaucoma, retinitis pigmentosa, or age-related macular degeneration .

Drug Discovery

The piperidine nucleus, which is part of the structure of 3-(4-Ethylpiperidin-1-yl)propan-1-amine, plays a significant role in drug discovery. Piperidine derivatives are utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic agents .

Synthesis of Enantiopure Drug-like Compounds

Transaminase-mediated synthesis utilizes immobilized whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines. This method allows for the production of enantiopure compounds, which are crucial in the pharmaceutical industry for their high specificity and reduced side effects .

Antioxidant Properties

Piperidine derivatives, including those similar to 3-(4-Ethylpiperidin-1-yl)propan-1-amine, have shown powerful antioxidant action. This is due to their capability of hindering or suppressing free radicals, which is valuable in the treatment of diseases like cancer and inflammation .

Cognitive Function Improvement

Certain piperidine-based compounds have been reported to improve cognitive function in patients with multiple sclerosis. This suggests that derivatives of 3-(4-Ethylpiperidin-1-yl)propan-1-amine could potentially be explored for their effects on cognitive health .

Building Block for Medicinal Products

3-(4-Ethylpiperidin-1-yl)propan-1-amine serves as a building block and reagent in synthesizing organic compounds, including medicinal products. Its structural flexibility allows it to be incorporated into a variety of drug formulations, enhancing the diversity of therapeutic options available .

properties

IUPAC Name

3-(4-ethylpiperidin-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-2-10-4-8-12(9-5-10)7-3-6-11/h10H,2-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPDDDRYILOSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN(CC1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylpiperidin-1-yl)propan-1-amine

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